molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B1170112
CAS No.: 177472-60-5
M. Wt: 187.24 g/mol
InChI Key:
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Description

tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl ring, and a hydroxymethyl group

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.

Industry:

Safety and Hazards

The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Cyclopropanation: One method to synthesize tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

    Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various carbamate derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is not well-documented. its derivatives, such as spirocyclopropanated analogues, exert their effects by targeting specific molecular pathways in insects, leading to their inhibition or death. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity:

    Versatility in Synthesis: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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